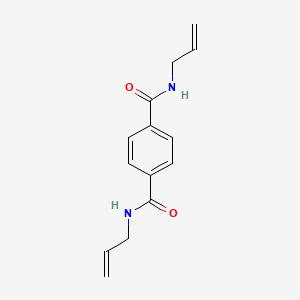![molecular formula C11H15BrN2O2 B5212297 1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5212297.png)
1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized and studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine is not fully understood, but it has been proposed to act through the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to bind to the dopamine D3 receptor, which is involved in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to have antioxidant and anti-inflammatory properties. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine in lab experiments is its potential as a multi-targeted agent, meaning it has the ability to target multiple pathways involved in disease progression. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Another area of research is to explore its potential as a drug delivery system, as it has been shown to have good solubility and stability in aqueous solutions. Additionally, further studies are needed to determine its toxicity and pharmacokinetics in vivo, which could inform its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine involves the reaction of 1-acetylpiperazine with 5-bromo-2-furaldehyde in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques, such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have activity against certain cancer cell lines and has been proposed as a potential anti-cancer agent. In addition, it has been studied for its potential use as a neuroprotective agent and has been shown to have activity in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[4-[(5-bromofuran-2-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-9(15)14-6-4-13(5-7-14)8-10-2-3-11(12)16-10/h2-3H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCCNHRZMAKMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212216.png)

![1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine hydrochloride](/img/structure/B5212243.png)
![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5212251.png)

![2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5212264.png)
![N-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212266.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5212272.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B5212282.png)
![6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5212304.png)
![N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5212311.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5212320.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5212330.png)